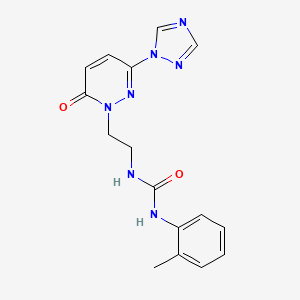

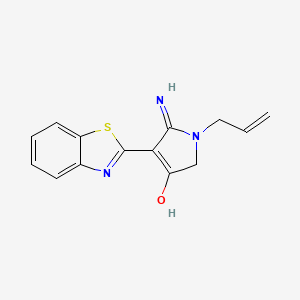

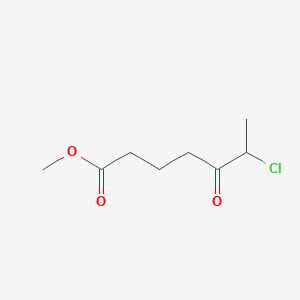

![molecular formula C24H21Cl2N3O2S2 B2542198 6-Benzyl-2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215529-25-1](/img/structure/B2542198.png)

6-Benzyl-2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "6-Benzyl-2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activities. The related compounds have been studied for their antimicrobial and analgesic activities, as well as for their anticonvulsant properties .

Synthesis Analysis

The synthesis of related benzo[b]thiophene substituted compounds involves the use of 3-chlorobenzo[b]thiophene-2-carbonyl chloride as a starting material. This intermediate can be reacted with various amines, alcohols, and hydrazines to afford carbamates, ureas, and semicarbazides, respectively . Additionally, the synthesis of pyrazoles from 3-chlorobenzo[b]thiophene-2-carboxy hydrazide by treatment with chalcones has been reported . These methods could potentially be adapted for the synthesis of the compound , although the specific synthetic route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of related compounds shows that the dihedral angles between the thiophene ring and other substituents such as the ethyl ester group and the pyridine-4-carboxamide unit can be quite small, indicating a planar structure . Intramolecular hydrogen bonding is also observed, which could influence the stability and reactivity of the compound .

Chemical Reactions Analysis

The related compounds have been subjected to various chemical reactions, including Curtius rearrangement, base-catalyzed ring closure, and Buchwald-Hartwig reaction . These reactions have led to the formation of a variety of products, including imidazolones and their alkyl derivatives . The presence of a chlorine substituent on the benzo[b]thiophene ring can lead to reductive dechlorination, which is an important consideration in the chemical manipulation of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly provided in the papers. However, the related compounds exhibit properties such as positional disorder in some of their substituents, which could affect the compound's solubility, stability, and crystalline form . The antimicrobial, analgesic, and anticonvulsant activities of these compounds suggest that they may interact with biological systems in a significant way, which could be related to their physical and chemical properties .

科学的研究の応用

Synthesis and Characterization

The synthesis and characterization of related compounds have been widely studied, demonstrating the chemical versatility and potential pharmacological applications of this class of compounds. For instance, Sailaja Rani Talupur et al. (2021) discussed the synthesis, characterization, antimicrobial evaluation, and docking studies of thiophene-2-carboxamides, highlighting the methodological approaches to synthesizing these compounds and evaluating their biological activity (Talupur, Satheesh, & Chandrasekhar, 2021). Similarly, studies on the development of antimycobacterial tetrahydrothieno[2,3-c]pyridine-3-carboxamides and related compounds have provided insights into molecular modifications aimed at enhancing antimycobacterial activity, as detailed by Radhika Nallangi et al. (2014), showcasing the structural-activity relationship and the potential for therapeutic applications (Nallangi, Samala, Sridevi, Yogeeswari, & Sriram, 2014).

Biological Evaluation

The biological evaluation of these compounds has revealed potential applications in treating various diseases. The study by Ganesh Samala et al. (2014) on the development of novel tetrahydrothieno[2,3-c]pyridine-3-carboxamide based Mycobacterium tuberculosis pantothenate synthetase inhibitors illustrates the compound's role in inhibiting bacterial growth, showcasing its potential as an antimycobacterial agent (Samala, Devi, Nallangi, Sridevi, Saxena, Yogeeswari, & Sriram, 2014). Additionally, studies on cerebral protective agents and anticonvulsant activities, such as those conducted by M. Ohkubo et al. (1996), highlight the compound's potential in neuroprotective applications, indicating its broader therapeutic potential (Ohkubo, Kuno, Katsuta, Ueda, Shirakawa, Nakanishi, Kinoshita, & Takasugi, 1996).

特性

IUPAC Name |

6-benzyl-2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN3O2S2.ClH/c25-20-16-8-4-5-9-17(16)31-21(20)23(30)27-24-19(22(26)29)15-10-11-28(13-18(15)32-24)12-14-6-2-1-3-7-14;/h1-9H,10-13H2,(H2,26,29)(H,27,30);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLNUEALECUVYPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C(=C(S2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl)C(=O)N)CC5=CC=CC=C5.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21Cl2N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

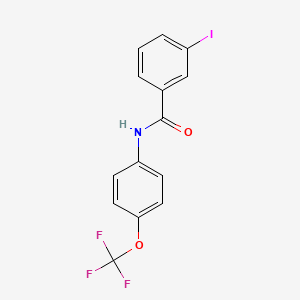

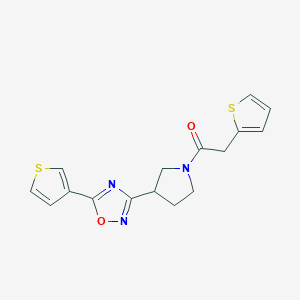

![2-Azaspiro[4.4]nonan-7-ol hydrochloride](/img/structure/B2542118.png)

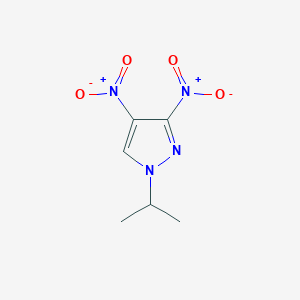

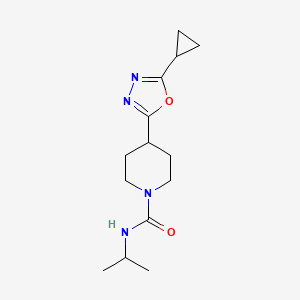

![1,2,3,4-tetrahydro-5H-[1,4]diazepino[6,5-c]quinolin-5-one](/img/structure/B2542119.png)

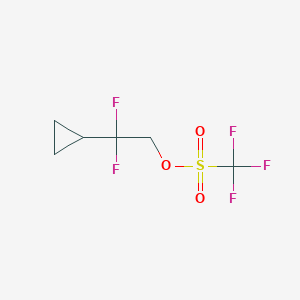

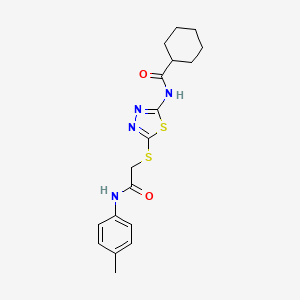

![2-[Methyl(phenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate](/img/structure/B2542130.png)

![1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2542133.png)

![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2542136.png)